molecular formula C15H28N2O2 B13037094 Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B13037094
M. Wt: 268.39 g/mol
InChI Key: ABHSLLFULOULFH-UHFFFAOYSA-N
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Description

Tert-butyl3-(2-aminoethyl)-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a tert-butyl ester group It is known for its unique structural features, which include a bicyclo[331]nonane core and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the aminoethyl side chain: The aminoethyl group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
  • Tert-butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Uniqueness

Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific combination of a bicyclic core and an aminoethyl side chain. This structural feature provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-12-5-4-6-13(17)10-11(9-12)7-8-16/h11-13H,4-10,16H2,1-3H3

InChI Key

ABHSLLFULOULFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CCN

Origin of Product

United States

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